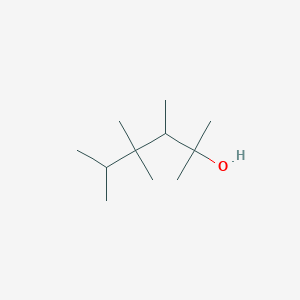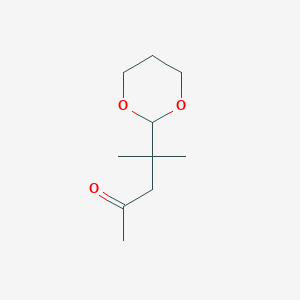
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one is an organic compound that features a 1,3-dioxane ring fused to a pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be employed under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize efficient catalysts and continuous water removal techniques to ensure high yields and purity. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, thus improving the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through the formation of intermediates that interact with specific pathways in chemical or biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog with similar reactivity but lacking the pentanone structure.
1,3-Dioxolane: Another related compound with a five-membered ring instead of a six-membered ring.
2-Methyl-1,3-dioxane: A methyl-substituted analog with different steric and electronic properties.
Uniqueness
4-(1,3-Dioxan-2-yl)-4-methylpentan-2-one is unique due to its combination of a 1,3-dioxane ring and a pentanone structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
87802-27-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(1,3-dioxan-2-yl)-4-methylpentan-2-one |
InChI |
InChI=1S/C10H18O3/c1-8(11)7-10(2,3)9-12-5-4-6-13-9/h9H,4-7H2,1-3H3 |
InChI Key |
GSDBHGJTOJDOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


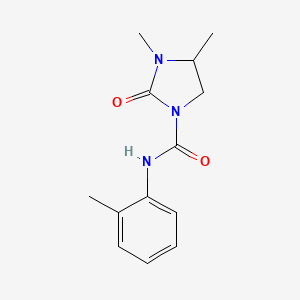
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
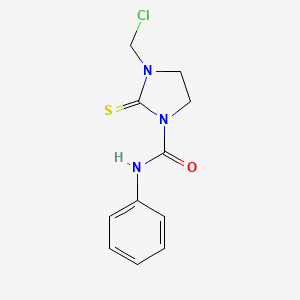
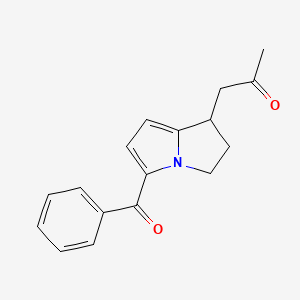


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
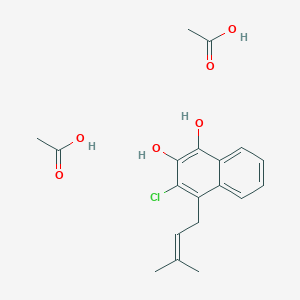
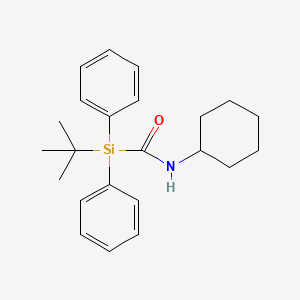
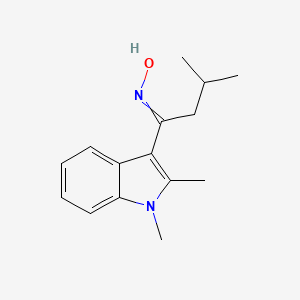
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
